molecular formula C7H8BrNO B6228955 2-amino-5-bromo-3-methylphenol CAS No. 1194760-84-3

2-amino-5-bromo-3-methylphenol

Cat. No.: B6228955
CAS No.: 1194760-84-3
M. Wt: 202
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Description

2-Amino-5-bromo-3-methylphenol is an organic compound that belongs to the class of brominated phenols It is characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a methyl group at the third position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-bromo-3-methylphenol typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-Amino-5-bromo-3-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-3-methylphenol involves its interaction with various molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further affecting the compound’s behavior in biological systems .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-bromo-3-methylphenol is unique due to the combination of its amino, bromine, and methyl groups on the phenol ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1194760-84-3

Molecular Formula

C7H8BrNO

Molecular Weight

202

Purity

95

Origin of Product

United States

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